N-Acetyl sulfapyridine-d4

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Bioanalysis

N-Acetyl Sulfapyridine-d4 (CAS 1189732-52-2) is the definitive deuterated internal standard for isotope dilution mass spectrometry (IDMS) of the sulfasalazine metabolite N-acetyl sulfapyridine. The +4 Da mass shift from four phenyl-ring deuterium atoms eliminates differential ionization and matrix effects that compromise non-isotopic analogs. Essential for accurate acetylator phenotyping (NAT2), ANDA bioanalytical method validation per FDA/EMA guidelines, and deuterium KIE metabolism studies. Supplied with certified ≥97% purity for reproducible cross-laboratory quantification. Request a quote today.

Molecular Formula C11H11N3O2S
Molecular Weight 253.32 g/mol
CAS No. 1189863-86-2
Cat. No. B564723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl sulfapyridine-d4
CAS1189863-86-2
Synonyms4-Amino-N-2-pyridinyl(benzene-d4)sulfonamide;  2-Sulfanilamidopyridine-d4;  2-Sulfapyridine-d4;  4-Amino-N-2-pyridinyl(benzene-d4)sulfonamide;  Adiplon-d4;  Coccoclase-d4;  Dagenan-d4;  Eubasin; -d4 Eubasinum-d4;  Haptocil-d4;  Sulfidine-d4;  Sulphapyridine-d4; 
Molecular FormulaC11H11N3O2S
Molecular Weight253.32 g/mol
Structural Identifiers
InChIInChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4D,5D,6D,7D
InChIKeyGECHUMIMRBOMGK-UGWFXTGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Sulfapyridine-d4 (CAS 1189732-52-2) for Quantitative LC-MS/MS Bioanalysis: Isotopic Purity, Molecular Weight & Procurement Specifications


N-Acetyl Sulfapyridine-d4 (CAS 1189732-52-2) is a stable isotope-labeled analog of the sulfasalazine metabolite N-acetyl sulfapyridine, in which four hydrogen atoms on the phenyl ring are replaced with deuterium (²H). This compound is supplied as a white to off-white solid powder with a molecular formula of C₁₃H₉D₄N₃O₃S and a molecular weight of 295.35 g/mol . The compound is certified for research use only and is not intended for human therapeutic or diagnostic applications . Its primary utility lies in its role as a deuterated internal standard (IS) for the accurate quantification of N-acetyl sulfapyridine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled N-Acetyl Sulfapyridine or Other Analogs Cannot Substitute for N-Acetyl Sulfapyridine-d4 in Quantitative Bioanalysis


Generic substitution with unlabeled N-acetyl sulfapyridine (CAS 19077-98-6) or other structurally similar compounds fails in the context of precise LC-MS/MS quantification due to fundamental differences in isotopic mass and chromatographic behavior. Unlike an unlabeled reference standard which serves only to confirm retention time and fragmentation pattern, N-Acetyl Sulfapyridine-d4 is specifically designed as an internal standard for isotope dilution mass spectrometry (IDMS). The +4 Da mass shift from the incorporation of four deuterium atoms allows the mass spectrometer to discriminate the IS signal from the endogenous analyte signal within the same ion source and chromatographic run . Using a non-isotopic analog as an IS introduces differential ionization efficiency and matrix effects that cannot be corrected for, leading to significant quantitative inaccuracies [1].

Quantitative Differentiation of N-Acetyl Sulfapyridine-d4: Isotopic Purity, Labeling Position, and Comparative Mass Spectrometry Performance


Isotopic Purity and Mass Shift: N-Acetyl Sulfapyridine-d4 vs. Unlabeled N-Acetyl Sulfapyridine

N-Acetyl Sulfapyridine-d4 (C₁₃H₉D₄N₃O₃S) exhibits a nominal mass shift of +4 Da relative to the unlabeled analyte, N-acetyl sulfapyridine (C₁₃H₁₃N₃O₃S). This mass difference enables baseline separation of the IS and analyte signals in a mass spectrometer. Vendor specifications indicate a purity of ≥97% (some sources specify ≥98%) . This level of isotopic enrichment ensures minimal interference from the unlabeled compound (M0), which is critical for maintaining linearity and accuracy at low analyte concentrations. The specific labeling of the phenyl ring with four deuterium atoms (phenyl-2,3,5,6-d4) is a defined and stable modification, as confirmed by the SMILES string [2H]c1c([2H])c(c([2H])c([2H])c1NC(=O)C)S(=O)(=O)Nc2ccccn2 .

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Bioanalysis

Comparative Analytical Performance: Deuterated vs. 13C-Labeled Internal Standards for Mitigating Matrix Effects

While N-Acetyl Sulfapyridine-d4 serves as a widely adopted deuterated internal standard, a systematic comparative study on a different analyte class has quantified the potential for quantitative bias when deuterated IS are used versus 13C-labeled IS. Bowman et al. (2022) reported that for urinary 2-methylhippuric acid (2MHA) analysis by LC-ESI-MS/MS, the deuterated IS (2MHA-[2H7]) produced concentrations that were on average 59.2% lower than those generated with the 13C-labeled IS (2MHA-[13C6]) [1]. Spike accuracy experiments revealed a negative bias of −38.4% for 2MHA-[2H7], whereas no significant bias was observed for 2MHA-[13C6] [1]. This bias was attributed to differential ion suppression due to a retention time shift caused by the deuterium isotope effect [1].

LC-ESI-MS/MS Matrix Effects Isotope Dilution Internal Standard Selection

Positional Labeling: Phenyl Ring Deuteration and Its Implication for Metabolic Stability

N-Acetyl Sulfapyridine-d4 incorporates deuterium exclusively on the phenyl ring (positions 2, 3, 5, and 6) . This contrasts with alternative labeling strategies, such as perdeuteration or labeling on other molecular fragments. A review by Russak et al. (2019) notes that deuterated compounds may offer advantages over nondeuterated forms, often through alterations in clearance or redirection of metabolic pathways [1]. The placement of deuterium on the phenyl ring is particularly relevant as it is a primary site of oxidative metabolism for many sulfonamide drugs. While direct metabolic data for this specific compound is not publicly available, the class-level inference is that the carbon-deuterium bonds at these positions are more resistant to cleavage by cytochrome P450 enzymes than carbon-hydrogen bonds, potentially leading to altered pharmacokinetic properties if the compound were used as a tracer in vivo.

Deuterium Kinetic Isotope Effect Metabolic Stability Drug Metabolism

Validated Research and Industrial Application Scenarios for N-Acetyl Sulfapyridine-d4


Internal Standard for LC-MS/MS Quantification of N-Acetyl Sulfapyridine in Pharmacokinetic and Therapeutic Drug Monitoring Studies

N-Acetyl Sulfapyridine-d4 is the preferred internal standard for the accurate and precise quantification of N-acetyl sulfapyridine (AcSP) in human plasma and other biological matrices following administration of sulfasalazine. Its use in isotope dilution mass spectrometry corrects for variable sample preparation recovery and ionization efficiency, enabling reliable determination of AcSP concentrations, which are critical for assessing acetylator phenotype and managing adverse drug reactions . This application is supported by the compound's +4 Da mass shift and high isotopic purity .

Method Validation and Quality Control in Bioanalytical Laboratories

The compound serves as a key component in the method development and validation (AMV) processes for Abbreviated New Drug Applications (ANDA) related to sulfasalazine and its metabolites. It is used to establish assay linearity, accuracy, precision, and matrix effect robustness as per regulatory guidelines from agencies like the FDA and EMA. The availability of N-Acetyl Sulfapyridine-d4 with certified purity (≥97%) and defined isotopic composition ensures consistent and reproducible results across different laboratories and studies .

Investigating the Impact of Deuterium Substitution on Metabolic Profiles

Given the growing interest in deuterated drugs and the potential for deuterium substitution to alter pharmacokinetic profiles [1], N-Acetyl Sulfapyridine-d4 can be employed as a model compound to study the deuterium kinetic isotope effect on the metabolism of sulfonamide drugs. In vitro assays using human liver microsomes or recombinant CYP enzymes can directly compare the metabolic stability of the deuterated and unlabeled forms, providing quantitative data on the potential for altered clearance rates. This application is directly supported by the known labeling position on the phenyl ring, a key metabolic site .

Research on Acetylation Polymorphisms and Personalized Medicine

In pharmacogenomic research focusing on N-acetyltransferase 2 (NAT2) polymorphisms, N-Acetyl Sulfapyridine-d4 is a critical tool for quantifying the acetylated metabolite (AcSP) relative to the parent drug (sulfapyridine). Accurate quantification using a deuterated internal standard is essential for correctly phenotyping individuals as slow or fast acetylators, which has direct implications for sulfasalazine dosing and toxicity management in conditions like rheumatoid arthritis and inflammatory bowel disease .

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